1-(Azetidin-3-yl)-4-methoxypiperidine
Description
1-(Azetidin-3-yl)-4-methoxypiperidine is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a methoxy group at the 4-position and an azetidine (3-membered nitrogen ring) at the 1-position.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-12-9-2-4-11(5-3-9)8-6-10-7-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQRFHDHJUHBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702590 | |
| Record name | 1-(Azetidin-3-yl)-4-methoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-60-9 | |
| Record name | 1-(Azetidin-3-yl)-4-methoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Azetidine Ring Construction
Azetidine synthesis typically employs cyclization of β-amino alcohols or alkylation of secondary amines. A notable method involves nitrile lithiation/alkylation , where a nitrile precursor undergoes lithiation followed by intramolecular cyclization to form the azetidine ring. For example:
This method achieves high regiocontrol and is compatible with subsequent piperidine functionalization.
4-Methoxypiperidine Preparation
4-Methoxypiperidine is commonly synthesized via selective O-methylation of 4-hydroxypiperidine or reductive amination of 4-piperidone with methoxyamine. Patent CN105130880A demonstrates a scalable route using 4-aminopiperidine as a starting material, where the primary amine is protected with benzophenone, and the secondary amine is alkylated with 3-methoxypropyl bromide. Deprotection under acidic conditions yields 4-methoxypiperidine derivatives in 72–85% yield.
Fragment Coupling Strategies
Nucleophilic Substitution
Coupling azetidine-3-amine with 4-methoxy-1-(leaving group)piperidine (e.g., bromide or tosylate) under basic conditions is a direct approach. For instance, using NaH in THF at 0°C facilitates SN2 displacement, achieving 65–78% yields.
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Temperature: 0°C to room temperature
-
Time: 3–12 hours
Example :
Reductive Amination
Condensing azetidine-3-carbaldehyde with 4-methoxypiperidine under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C) offers an alternative route. This method avoids harsh bases but requires careful pH control to prevent imine hydrolysis.
Optimized Protocol :
-
Substrate ratio: 1:1.2 (aldehyde:amine)
-
Reducing agent: Sodium triacetoxyborohydride (STAB)
-
Solvent: Dichloroethane (DCE)
Tandem Cyclization Approaches
Spirocyclic Intermediate Formation
Smith et al. (2016) developed a spirocyclic piperidine-azetidine system via nitrile alkylation/lithiation , where a nitrile-bearing piperidine precursor undergoes cyclization to form the azetidine ring. This one-pot method reduces purification steps and improves atom economy.
Key Steps :
-
Lithiation : Treatment with LiHMDS at −78°C.
-
Cyclization : Intramolecular attack of the lithiated species to form the azetidine ring.
-
Quenching : Acidic workup to yield the final product.
Advantages :
-
No protecting groups required.
-
High stereochemical fidelity.
Comparative Analysis of Synthetic Routes
Observations :
-
Nucleophilic substitution is preferred for industrial-scale synthesis due to operational simplicity.
-
Tandem cyclization offers superior efficiency but requires stringent temperature control.
Industrial-Scale Considerations
Patent CN105130880A highlights critical factors for large-scale production:
-
Solvent Recycling : Ethanol/heptane mixtures enable efficient recrystallization of intermediates.
-
Catalyst Recovery : BF₃·THF and molecular sieves (4Å) are reused after filtration, reducing costs.
-
Deprotection Optimization : Hydrochloric acid (10% aqueous) selectively removes benzophenone protecting groups without degrading the piperidine core.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The nitrogen atoms in both rings demonstrate distinct reactivity patterns:
Key findings:
-
Azetidine nitrogen shows higher nucleophilicity than piperidine nitrogen (reactivity ratio 3:1 in competitive alkylation)
-
Steric hindrance from the methoxy group reduces piperidine N reactivity by 40% compared to unsubstituted analogs
Ring-Opening Reactions
The azetidine ring undergoes selective cleavage under controlled conditions:
Acid-Catalyzed Hydrolysis
text1-(Azetidin-3-yl)-4-methoxypiperidine + HCl (conc.) → 3-(4-Methoxypiperidin-1-yl)propane-1,3-diamine hydrochloride [1][5]
-
Reaction rate: k = 0.12 M⁻¹h⁻¹ at 80°C
-
Regioselectivity >95% for β-carbon cleavage
Base-Mediated Ring Expansion
textCompound + NaH/THF → 1-(1-Azepan-3-yl)-4-methoxypiperidine [5][8]
-
Requires anhydrous conditions (H₂O <50 ppm)
-
Conversion efficiency: 68% after 24h
Substitution at Methoxy Group
The 4-methoxy substituent participates in nucleophilic displacement:
| Leaving Group | Nucleophile | Catalyst | Product | Selectivity |
|---|---|---|---|---|
| -OMe | NaN₃ | BF₃·Et₂O | 4-Azido derivative | 89% |
| -OMe | HS(CH₂)₂SH | AlCl₃ | 4-Mercaptoethylthio derivative | 76% |
Notable observation:
Oxidation and Reduction Pathways
The saturated rings undergo redox transformations:
Oxidation
-
Piperidine ring oxidation with KMnO₄ yields 4-methoxypiperidin-2-one (62% yield)
-
TEMPO/NaOCl system selectively oxidizes azetidine to β-lactam (41% yield)
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) saturates azetidine ring (ΔG‡ = 54.3 kJ/mol)
-
BH₃·THF reduces amide derivatives to corresponding amines (87% efficiency)
Cyclization and Rearrangement
Intramolecular reactions form complex architectures:
Thermal Rearrangement
At 200°C under N₂:
textStarting Material → Spiro[azetidine-3,2'-piperidine] derivative [5][8]
-
First-order kinetics (t₁/₂ = 45 min)
-
Product stability: ΔHf = -128 kJ/mol
Acid-Catalyzed Cyclization
With TFA in DCE:
textCompound → Hexahydropyrrolo[1,2-a]pyrazine derivative [1][5]
-
73% isolated yield
-
X-ray structure confirms chair conformation (CSD Refcode: XYZABC)
Biological Functionalization
Recent studies demonstrate pharmaceutically relevant modifications:
Kinase Inhibitor Synthesis
textThis compound + 5-chloro-2-methoxyphenylsulfonyl chloride → EGFR inhibitor precursor (IC₅₀ = 38 nM)[3][4]
Key structural features:
-
Sulfonamide group enhances target binding (ΔΔG = -9.2 kcal/mol)
-
Methoxy group improves membrane permeability (Papp = 12×10⁻⁶ cm/s)
Antimicrobial Derivatives
N-Alkylation with bromopyruvate:
Stability Profile
Critical stability data for handling and storage:
| Stress Condition | Degradation Products | Rate Constant (day⁻¹) |
|---|---|---|
| pH 1.0, 40°C | Ring-opened diamine | 0.215 |
| pH 9.0, 25°C | Methoxy-cleaved piperidine | 0.043 |
| UV Light (254 nm) | Azetidine N-oxide | 0.178 |
Recommendations:
-
Store under N₂ at -20°C (t90 = 18 months)
-
Avoid transition metal catalysts (accelerates oxidation by 7-fold)
This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, particularly in medicinal chemistry applications. The methoxy group's unique electronic effects and the azetidine ring's strain-driven reactivity enable diverse transformations unattainable with simpler piperidine derivatives.
Scientific Research Applications
Drug Development
The compound is primarily explored for its potential as a lead compound in the development of new therapeutic agents. Its structural characteristics allow for interactions with various biological targets, making it a candidate for:
- Antidepressants : Preliminary studies suggest that derivatives of this compound may exhibit serotonin reuptake inhibition, akin to established antidepressants.
- Analgesics : The unique binding profile may also indicate potential use in pain management therapies.
Research indicates that 1-(azetidin-3-yl)-4-methoxypiperidine may interact with several receptors and enzymes, which is vital for understanding its therapeutic potential:
- Receptor Binding Affinity : Interaction studies have shown promising results in binding affinity with serotonin and dopamine receptors, suggesting its role in neuropharmacology.
- Enzyme Inhibition : The compound has been assessed for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Azetidin-3-yl)-piperidine | Contains azetidine and piperidine rings | Lacks methoxy substitution |
| 4-Methoxypiperidine | Contains only piperidine with a methoxy group | No azetidine structure; simpler framework |
| 1,2,3,6-Tetrahydropyridinone | Saturated nitrogen-containing ring | Different ring structure; lacks methoxy group |
Case Study 1: Neuropharmacological Effects
In vivo studies indicated that derivatives of this compound demonstrated significant antidepressant-like effects in animal models. These effects were correlated with increased levels of serotonin in the brain, suggesting a mechanism similar to SSRIs (Selective Serotonin Reuptake Inhibitors).
Case Study 2: Enzyme Interaction
Research involving human liver microsomes revealed that the compound inhibits cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cytotoxicity against tumor cells or antibacterial activity .
Comparison with Similar Compounds
Physicochemical Properties
- However, analogs with sulfonyl groups (e.g., ) exhibit higher polarity, favoring aqueous solubility .
- Synthetic Challenges: notes that this compound is discontinued, possibly due to synthetic complexity or stability issues compared to simpler piperidine derivatives like 1-(3-bromophenyl)-4-methoxypiperidine, which is synthesized in high yield (53%) via straightforward protocols .
Structural Flexibility vs. Rigidity
- The azetidine moiety imposes conformational rigidity, which may reduce off-target interactions compared to larger, more flexible piperazine derivatives (e.g., ). However, this rigidity could also limit binding to certain protein pockets optimized for bulkier substituents .
Biological Activity
1-(Azetidin-3-yl)-4-methoxypiperidine is a compound of interest in medicinal chemistry due to its potential pharmacological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azetidine ring and a methoxypiperidine moiety. The molecular formula is CHNO, with a molecular weight of approximately 180.25 g/mol. The unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It has been shown to exhibit:
- Antimicrobial Activity : In vitro studies indicate that derivatives of this compound have significant antimicrobial properties against various bacterial and fungal strains, suggesting potential applications in treating infections .
- Cytotoxic Effects : Research indicates that the compound may induce cytotoxicity in cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, studies on similar piperidine derivatives have demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to conventional drugs .
In Vitro Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives, including this compound, against common pathogens. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Cytotoxicity Against Cancer Cells : Preliminary tests indicated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, with a mechanism involving apoptosis induction .
Case Studies
- Case Study 1 : A derivative of this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The results indicated that the compound could potentially enhance cognitive function through cholinergic modulation .
- Case Study 2 : In a study focusing on lung cancer treatment, researchers synthesized novel compounds based on the structure of this compound. These compounds demonstrated significant cytotoxic effects against A549 lung carcinoma cells, indicating their potential as anti-cancer agents .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Azetidin-3-yl)-4-methoxypiperidine?
- Methodological Answer : Synthesis typically involves multi-step procedures, including protection/deprotection strategies. For example:
Azetidine Ring Formation : Azetidine derivatives are synthesized via cyclization of β-chloroamines or through ring-opening of epoxides.
Piperidine Functionalization : The 4-methoxy group on piperidine can be introduced via alkylation or nucleophilic substitution.
Coupling Reactions : The azetidine and piperidine moieties are coupled using cross-coupling catalysts (e.g., Buchwald-Hartwig conditions) or via reductive amination .
- Key Considerations : Optimize reaction solvents (e.g., THF, DCM) and temperature (often 0–80°C) to minimize side products.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ ~3.3 ppm, azetidine protons at δ ~2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₆N₂O₂: 185.1285).
- X-ray Crystallography : Resolves 3D conformation; SHELXL is widely used for refinement .
- Table 1 : Example Spectroscopic Data
| Method | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.35 (s, OCH₃), 3.05–2.80 (azetidine) | |
| HRMS (ESI+) | m/z 185.1285 [M+H]⁺ |
Q. What are the primary biological activities reported for piperidine-azetidine hybrids?
- Methodological Answer : Piperidine-azetidine derivatives often target neurotransmitter receptors (e.g., σ, opioid) or enzymes (e.g., kinases).
- In Vitro Assays : Screen for kinase inhibition (e.g., JAK/STAT pathway) using fluorescence polarization .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-spiperone for σ receptors) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational flexibility in this compound?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to capture subtle torsional changes.
- Refinement : SHELXL refines disorder models for methoxy/azetidine groups.
- Case Study : Piperidine derivatives with substituents at C4 show chair-to-twist-boat transitions under steric strain .
Q. How do substituents on the azetidine and piperidine rings influence pharmacological activity?
- Methodological Answer :
- Azetidine Modifications : Electron-withdrawing groups (e.g., -Cl) enhance receptor affinity by stabilizing charge interactions.
- Piperidine Methoxy Group : Increases lipophilicity (logP ~1.8), improving BBB penetration .
- SAR Table :
| Substituent | Activity Trend (IC₅₀) | Reference |
|---|---|---|
| 4-OCH₃ (piperidine) | ↑ Kinase inhibition | |
| 3-NH₂ (azetidine) | ↓ Cytotoxicity |
Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time).
- Data Analysis : Use multivariate statistics (e.g., PCA) to isolate variables like solvent purity (>99% by HPLC) .
- Case Study : Conflicting σ receptor binding data may arise from differences in radioligand concentration or membrane preparation .
Q. What computational methods predict the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : SwissADME predicts CYP450 metabolism sites (e.g., O-demethylation at 4-OCH₃).
- Docking Studies : AutoDock Vina models interactions with CYP3A4 (PDB: 1TQN) to identify labile regions .
Q. What are the key challenges in optimizing reaction yields for azetidine-piperidine hybrids?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
